N-[cyano(2-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[cyano(2-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide, also known as CTDP-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CTDP-1 belongs to the class of benzodioxine derivatives and is known for its unique pharmacological properties, including its ability to modulate the activity of various enzymes and receptors in the body.
Wirkmechanismus
The mechanism of action of N-[cyano(2-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide involves its ability to selectively bind to the catalytic subunit of PP1 and modulate its activity. This binding results in the inhibition of PP1 activity, leading to the activation of downstream signaling pathways and cellular processes. This compound has also been shown to modulate the activity of other enzymes and receptors in the body, including protein phosphatase 2A (PP2A) and N-methyl-D-aspartate (NMDA) receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific cellular processes and signaling pathways involved. This compound has been shown to modulate the activity of various enzymes and receptors in the body, leading to changes in gene expression, metabolism, and cell division. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[cyano(2-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide for lab experiments is its ability to selectively bind to and modulate the activity of specific enzymes and receptors, making it a valuable tool for studying the underlying mechanisms of various cellular processes. However, the limitations of this compound include its potential toxicity and the need for further research to fully understand its pharmacological properties and potential side effects.
Zukünftige Richtungen
There are several future directions for the research on N-[cyano(2-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide. One potential direction is the development of new drugs based on this compound for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Another direction is the further exploration of its potential neuroprotective effects and its use in the treatment of neurodegenerative disorders. Additionally, future research may focus on the identification of other enzymes and receptors that this compound may modulate and the development of new tools for studying the underlying mechanisms of cellular processes.
Synthesemethoden
The synthesis of N-[cyano(2-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide involves a multi-step process that begins with the reaction of 2-methoxybenzyl cyanide with 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid. This reaction yields the intermediate product, which is then further reacted with acetic anhydride and triethylamine to produce the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-[cyano(2-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the most promising areas of research involves its use as a modulator of protein phosphatase 1 (PP1), an enzyme that plays a critical role in the regulation of various cellular processes, including cell division, metabolism, and gene expression. This compound has been shown to selectively bind to PP1 and modulate its activity, making it a potential target for the development of new drugs for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-[cyano-(2-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-22-15-7-3-2-5-12(15)14(11-19)20-18(21)13-6-4-8-16-17(13)24-10-9-23-16/h2-8,14H,9-10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCVJNRFLTUYJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)NC(=O)C2=C3C(=CC=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.